Nizatidine Amide

Description

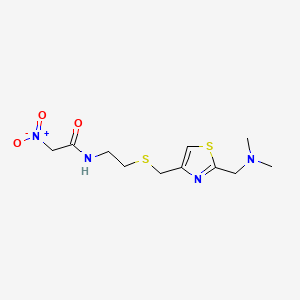

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3S2/c1-14(2)6-11-13-9(8-20-11)7-19-4-3-12-10(16)5-15(17)18/h8H,3-7H2,1-2H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJOOHIZNUJXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC(=CS1)CSCCNC(=O)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188666-11-7 | |

| Record name | Nizatidine amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188666117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NIZATIDINE AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN2E59SUT9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Nizatidine Amide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Nizatidine Amide, a known impurity of the H₂ receptor antagonist, Nizatidine. Given that this compound is primarily identified as an impurity, this document outlines a plausible synthetic route based on established chemical principles and details the analytical methodologies for its comprehensive characterization.

Introduction

This compound, chemically known as N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitroacetamide, is recognized as Nizatidine EP Impurity E[1][2]. Its presence in the final drug product of Nizatidine must be monitored and controlled to ensure safety and efficacy. Understanding its synthesis and characterization is crucial for quality control, reference standard preparation, and toxicological studies.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Systematic Name | N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitroacetamide | [1][2] |

| Synonyms | Nizatidine EP Impurity E, this compound | [1][2][3] |

| CAS Number | 188666-11-7 | [1][2][4] |

| Molecular Formula | C₁₁H₁₈N₄O₃S₂ | [1][4] |

| Molecular Weight | 318.42 g/mol | [1][4] |

Proposed Synthesis of this compound

This intermediate is a common precursor in the synthesis of Nizatidine.

Experimental Protocol:

-

Synthesis of 2-(dimethylaminomethyl)-4-hydroxymethylthiazole (Intermediate 1): This starting material can be synthesized via various established routes, often involving the reaction of a thioamide with a dihaloketone or a related synthon.

-

Reaction with Cysteamine: Intermediate 1 is reacted with cysteamine hydrochloride (2-aminoethanethiol hydrochloride) in the presence of a strong acid, such as hydrochloric acid, and heated to reflux. This reaction substitutes the hydroxyl group with the cysteamine moiety via a thioether linkage.

-

Work-up and Isolation: The reaction mixture is cooled, and the pH is adjusted with a base (e.g., potassium hydroxide) to neutralize the acid. The product, 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine (Intermediate 3 ), can then be extracted using an organic solvent like dichloromethane and purified.

The key step in forming this compound is the acylation of the primary amine of Intermediate 3 with a suitable nitroacetylating agent.

Experimental Protocol:

-

Activation of Nitroacetic Acid: Nitroacetic acid can be converted to a more reactive species, such as nitroacetyl chloride (Intermediate 4 ), by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This reaction should be performed in an inert solvent under anhydrous conditions.

-

Acylation Reaction: Intermediate 3 is dissolved in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine) to act as an acid scavenger. The solution is cooled in an ice bath.

-

Nitroacetyl chloride (Intermediate 4 ), dissolved in the same solvent, is added dropwise to the cooled solution of the amine. The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

Monitoring and Work-up: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC. Upon completion, the reaction mixture is washed with water and brine to remove the base hydrochloride and any unreacted starting materials.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel.

Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for distinguishing it from Nizatidine and other related impurities[4].

Experimental Protocol (General Method):

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used[4].

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.0) and an organic modifier (e.g., acetonitrile) is typical[4].

-

Detection: UV detection at a wavelength of 320 nm is suitable for nizatidine and its derivatives[6].

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point[4].

-

Temperature: The column is typically maintained at a constant temperature, for example, 30 °C[6].

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this class of compounds[6].

Table 2: Predicted Mass Spectrometric Data for this compound

| Ion Type | Predicted m/z |

| [M+H]⁺ | 319.09 |

| [M+Na]⁺ | 341.07 |

| [M+K]⁺ | 357.05 |

| Note: These are theoretical values based on the molecular formula C₁₁H₁₈N₄O₃S₂.[6] |

Experimental Protocol:

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Ionization: Electrospray ionization in positive ion mode (ESI+) is used to generate protonated molecules [M+H]⁺.

-

Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to obtain an accurate mass measurement, confirming the elemental composition.

-

Tandem MS (MS/MS): The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern, particularly the cleavage of the amide bond, provides structural confirmation[7].

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol:

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR: A proton NMR spectrum is recorded. The chemical shifts, integration, and multiplicity of the signals will provide information about the different types of protons and their neighboring environments.

-

¹³C NMR: A carbon-13 NMR spectrum (typically proton-decoupled) is recorded to identify the number of non-equivalent carbon atoms and their chemical environments.

-

2D NMR: Techniques such as COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons, providing definitive structural assignment.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for the functional groups present. Actual values may vary.)

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| -N(CH₃)₂ | ~2.2 - 2.4 (s, 6H) | ~45 |

| -N(CH₃)₂-CH₂-Thiazole | ~3.5 - 3.7 (s, 2H) | ~55 |

| Thiazole-CH | ~6.8 - 7.2 (s, 1H) | ~115 - 125 |

| Thiazole-C-S | - | ~145 - 155 |

| Thiazole-C-N | - | ~160 - 170 |

| -S-CH₂-Thiazole | ~3.7 - 3.9 (s, 2H) | ~30 |

| -S-CH₂-CH₂-NH- | ~2.7 - 2.9 (t, 2H) | ~38 |

| -S-CH₂-CH₂-NH- | ~3.3 - 3.5 (q, 2H) | ~40 |

| -NH-C=O | ~7.5 - 8.5 (t, 1H, broad) | - |

| -C(=O)-CH₂NO₂ | - | ~165 - 175 |

| -C(=O)-CH₂-NO₂ | ~4.5 - 5.0 (s, 2H) | ~75 - 85 |

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: The spectrum can be obtained from a solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Data Acquisition: The spectrum is scanned over the range of 4000-400 cm⁻¹.

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3350 | N-H stretch | Secondary Amide |

| ~3000-2850 | C-H stretch | Aliphatic |

| ~1650 | C=O stretch (Amide I) | Amide |

| ~1550 | N-O stretch (asymmetric) | Nitro group |

| ~1540 | N-H bend (Amide II) | Amide |

| ~1350 | N-O stretch (symmetric) | Nitro group |

| ~1250 | C-N stretch | Amide |

Characterization Workflow

The logical flow for the characterization of a newly synthesized batch of this compound would proceed from purification to definitive structural confirmation.

References

- 1. Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. omicsonline.org [omicsonline.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. jcbsc.org [jcbsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

Nizatidine Amide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nizatidine Amide, systematically known as N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitroacetamide, is recognized primarily as a process-related impurity and degradation product of Nizatidine, a potent histamine H2-receptor antagonist.[1] Designated as Nizatidine EP Impurity E, its presence in the final drug product is carefully monitored to ensure the safety and efficacy of Nizatidine formulations.[1][2][3][4][5][6][7][8] This technical guide provides an in-depth overview of the chemical properties, structure, postulated synthesis, and analytical methodologies related to this compound.

Chemical Properties and Structure

This compound is structurally similar to its parent compound, Nizatidine, with the key difference being the substitution of the N'-methyl-2-nitro-1,1-ethenediamine moiety with a 2-nitroacetamide group. This structural modification results in the formation of an amide linkage.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitroacetamide | [7] |

| Synonyms | Nizatidine EP Impurity E, this compound | [1][3][5][6] |

| CAS Number | 188666-11-7 | [1][3][5][6] |

| Molecular Formula | C₁₁H₁₈N₄O₃S₂ | [1][3][5] |

| Molecular Weight | 318.42 g/mol | [1][3][5] |

| Appearance | Not publicly available (likely a solid) | |

| Melting Point | Not publicly available | |

| Boiling Point | Not publicly available | |

| Solubility | Not publicly available | |

| pKa | Not publicly available |

Postulated Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route can be postulated based on the known synthesis of Nizatidine and standard organic chemistry reactions for amide formation.

One potential pathway could involve the reaction of 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine, a key intermediate in Nizatidine synthesis, with a suitable acylating agent such as nitroacetyl chloride or by employing a coupling reaction with nitroacetic acid.

Reaction Scheme (Postulated):

-

Starting Material: 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine

-

Reagent: Nitroacetic acid in the presence of a peptide coupling agent (e.g., DCC, EDC) or conversion of nitroacetic acid to an activated species (e.g., acyl chloride).

-

Product: this compound

It is important to note that this is a theoretical pathway and would require experimental optimization of reaction conditions, including solvent, temperature, and purification methods.

Analytical Methodologies

The analysis of Nizatidine and its impurities, including this compound, is crucial for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[10][11][12][13]

High-Performance Liquid Chromatography (HPLC)

Several stability-indicating HPLC methods have been developed for the separation and quantification of Nizatidine and its related compounds.[11][12][13] These methods are designed to be specific and sensitive enough to detect and quantify impurities at low levels.

Example HPLC Method for Nizatidine and Impurities:

| Parameter | Condition |

| Column | C8 or C18 reverse-phase column (e.g., Thermo Hypersil BDS-C8, 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.05 M phosphoric acid) and an organic modifier (e.g., acetonitrile) in varying proportions.[12] A gradient elution may be employed for better separation of all impurities.[13][14] |

| Flow Rate | Typically 1.0 - 1.5 mL/min |

| Detection | UV detection at a wavelength where both Nizatidine and its impurities have significant absorbance (e.g., 240 nm or 320 nm).[11][12] |

| Column Temperature | Maintained at a constant temperature, for example, 30°C. |

Method Validation:

Any analytical method used for the quantification of impurities must be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.[11][14]

Mandatory Visualizations

Chemical Relationship Diagram

Caption: Chemical relationship between Nizatidine and this compound.

Analytical Workflow Diagram

Caption: General workflow for the analysis of this compound impurity.

Biological Activity

As this compound is classified as an impurity, there is no available information in the scientific literature regarding its biological activity or potential signaling pathways. Its toxicological profile would be a key consideration in setting acceptable limits in the final drug product.

Conclusion

This compound is a critical quality attribute to monitor in the manufacturing of Nizatidine. While comprehensive public data on its physicochemical properties are limited, its identity is well-established as Nizatidine EP Impurity E. The analytical methods, particularly HPLC, are well-documented for its separation and quantification. This guide provides a consolidated overview of the existing knowledge on this compound to aid researchers and professionals in drug development and quality control. Further research into its synthesis, purification, and toxicological assessment is warranted for a more complete understanding of this impurity.

References

- 1. scbt.com [scbt.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. clearsynth.com [clearsynth.com]

- 5. This compound (>90%) | LGC Standards [lgcstandards.com]

- 6. Nizatidine EP Impurity E | CAS No- 188666-11-7 | NA [chemicea.com]

- 7. veeprho.com [veeprho.com]

- 8. Nizatidine EP Impurity E | CAS No- 188666-11-7 | Simson Pharma Limited [simsonpharma.com]

- 9. glppharmastandards.com [glppharmastandards.com]

- 10. HPLC Method for Analysis of Nizatidine | SIELC Technologies [sielc.com]

- 11. Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography [amecj.com]

- 12. researchgate.net [researchgate.net]

- 13. Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification [scirp.org]

- 14. Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification [scirp.org]

Unraveling the Structure of Nizatidine EP Impurity E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Nizatidine EP Impurity E. Nizatidine, a histamine H2-receptor antagonist, is widely used to treat peptic ulcers and gastroesophageal reflux disease. As with any pharmaceutical compound, the identification and characterization of impurities are critical for ensuring drug safety and efficacy. This document outlines the key data, experimental protocols, and logical workflows necessary for the definitive identification of Nizatidine EP Impurity E.

Chemical Identity of Nizatidine EP Impurity E

Nizatidine EP Impurity E is a known related substance of Nizatidine. Its fundamental chemical properties are summarized in the table below.

| Parameter | Value |

| Chemical Name | N-[2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl] methyl]sulphanyl]ethyl]-2-nitroacetamide |

| Synonyms | Nizatidine Amide, N-{2-[({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methyl)sulfanyl]ethyl}-2-nitroacetamide |

| CAS Number | 188666-11-7[1] |

| Molecular Formula | C₁₁H₁₈N₄O₃S₂[1] |

| Molecular Weight | 318.4 g/mol [1] |

Spectroscopic and Chromatographic Data

The structural elucidation of Nizatidine EP Impurity E relies on a combination of spectroscopic and chromatographic techniques. While specific data from commercial reference standards are proprietary, the expected data based on its chemical structure are presented below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the separation and quantification of Nizatidine and its impurities. A typical reversed-phase HPLC method would be employed.

| Parameter | Expected Value |

| Retention Time (Rt) | Varies based on exact method conditions |

| Relative Retention Time (RRT) | Specific to the analytical method, relative to the Nizatidine peak |

| Purity (by area %) | ≥ 95% for a reference standard |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the impurity.

| Parameter | Expected Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| [M+H]⁺ (protonated molecule) | m/z ≈ 319.08 |

| Key Fragmentation Ions | Fragments corresponding to the thiazole ring and the side chain. |

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule, confirming the connectivity of the structure. The expected chemical shifts (δ) in a suitable solvent (e.g., DMSO-d₆) are outlined below.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Thiazole-H | ~7.0-7.5 | s | 1H |

| -CH₂-S- | ~3.6-3.8 | s | 2H |

| -S-CH₂-CH₂-NH- | ~2.6-2.8 | t | 2H |

| -S-CH₂-CH₂-NH- | ~3.3-3.5 | q | 2H |

| -NH-CO- | ~8.0-8.5 | t | 1H |

| -CO-CH₂-NO₂ | ~5.0-5.5 | s | 2H |

| -N(CH₃)₂ | ~2.1-2.3 | s | 6H |

| -N-CH₂-Thiazole | ~3.5-3.7 | s | 2H |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of Nizatidine EP Impurity E.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify Nizatidine EP Impurity E from Nizatidine and other related substances.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-based gradient from 95% A to 50% A over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 240 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B).

-

Filter the solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the impurity.

Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.

LC Conditions: Use the same HPLC conditions as described in section 3.1.

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Gas Flow: Nitrogen, 600 L/hr

-

Scan Range: m/z 50-500

¹H NMR Spectroscopy

Objective: To obtain a detailed proton NMR spectrum for structural confirmation.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the isolated impurity in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

Acquisition Parameters:

-

Pulse Program: Standard 1D proton acquisition

-

Number of Scans: 16

-

Relaxation Delay: 2 seconds

-

Spectral Width: 16 ppm

Visualizations

The following diagrams illustrate the chemical structures and the logical workflow for the structure elucidation process.

Caption: Chemical structures of Nizatidine and Nizatidine EP Impurity E.

Caption: Logical workflow for the structure elucidation of Nizatidine EP Impurity E.

Potential Formation Pathway

Nizatidine EP Impurity E is likely formed through the hydrolysis of the enediamine group in the Nizatidine molecule, followed by reaction with a nitroacetylating agent, or it could be a process-related impurity from the synthesis of Nizatidine.

References

Technical Guide: Unraveling the Formation Mechanism of Nizatidine Amide (Nizatidine EP Impurity E)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of Nizatidine Amide, a known impurity of the H₂ receptor antagonist, Nizatidine. Identified as Nizatidine EP Impurity E, this compound is scientifically known as N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitroacetamide. Its presence in Nizatidine drug substances and products is critical to monitor for quality control. This document elucidates a proposed mechanism for its formation, supported by data from forced degradation studies, and provides hypothetical experimental protocols for its synthesis and analysis.

Introduction to Nizatidine and its Amide Impurity

Nizatidine is a histamine H₂ receptor antagonist that inhibits gastric acid secretion and is widely used in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[1] Like all active pharmaceutical ingredients (APIs), Nizatidine is susceptible to the formation of impurities during its synthesis, formulation, and storage.[2]

This compound, officially designated as Nizatidine EP Impurity E, is a significant related substance that requires careful monitoring.[3] Its structure is characterized by the replacement of the N'-methyl-2-nitro-1,1-ethenediamine moiety of Nizatidine with a 2-nitroacetamide group.[4] This alteration can potentially impact the safety and efficacy profile of the drug product. Understanding the mechanism of its formation is therefore crucial for developing robust manufacturing processes and stable formulations.

Proposed Mechanism of Formation for this compound

While the precise, documented mechanism for the formation of this compound is not extensively detailed in publicly available literature, a chemically plausible pathway can be proposed based on the known susceptibility of Nizatidine to hydrolysis, particularly under basic conditions.[3] The formation of the amide is likely a result of the degradation of the parent Nizatidine molecule.

The proposed mechanism involves the hydrolysis of the enamine functionality within the nitroethenediamine group of Nizatidine. This transformation is hypothesized to proceed through the following key steps:

-

Hydroxide-initiated Attack: Under basic conditions, a hydroxide ion attacks the electrophilic carbon-carbon double bond of the nitroethenediamine moiety.

-

Formation of a Hemiaminal-like Intermediate: This nucleophilic addition leads to the formation of an unstable intermediate.

-

Tautomerization and Cleavage: The intermediate undergoes tautomerization and subsequent cleavage, leading to the formation of the nitroacetamide group.

This proposed hydrolytic degradation pathway is consistent with the observation that Nizatidine shows considerable degradation under basic conditions.[3]

Visualization of the Proposed Formation Pathway

The following diagram illustrates the proposed hydrolytic degradation of Nizatidine to form this compound.

Caption: Proposed hydrolytic pathway for the formation of this compound.

Experimental Evidence and Data

| Stress Condition | Reagent/Parameters | Observation | Reference |

| Alkaline Hydrolysis | 1M NaOH at 80°C for 30 min | Considerable degradation | [3] |

| Acidic Hydrolysis | 1M HCl at 80°C for 2 h | Less degradation compared to basic conditions | [5] |

| Oxidative Degradation | 6% H₂O₂ at 80°C for 30 min | Considerable degradation | [3] |

| Thermal Degradation | 100°C for 24 h | No significant degradation | [5] |

| Photolytic Degradation | UV light at 254 nm for 3 h | No significant degradation | [5] |

These studies indicate that Nizatidine is most susceptible to degradation under basic and oxidative conditions, lending support to the proposed hydrolysis-based mechanism for the formation of this compound.

Experimental Protocols

The following are detailed, albeit hypothetical, methodologies for the formation and analysis of this compound based on the principles of forced degradation studies.

Protocol for the Formation of this compound (Forced Degradation)

-

Preparation of Nizatidine Solution: Accurately weigh 100 mg of Nizatidine reference standard and dissolve it in 10 mL of methanol.

-

Induction of Alkaline Hydrolysis: To the Nizatidine solution, add 10 mL of 1M sodium hydroxide.

-

Incubation: Place the mixture in a thermostatically controlled water bath at 80°C for 30 minutes.

-

Neutralization and Dilution: After the specified time, cool the solution to room temperature and neutralize it with 1M hydrochloric acid. Dilute the final solution with a suitable mobile phase to a concentration of 1 mg/mL.

-

Analysis: Analyze the resulting solution using a validated stability-indicating HPLC method to identify and quantify the formation of this compound.

Workflow for Analysis

The following diagram outlines the general workflow for the analysis of Nizatidine and its impurities.

Caption: General experimental workflow for the analysis of this compound.

Conclusion

The formation of this compound (Nizatidine EP Impurity E) is a critical aspect of quality control in the manufacturing and formulation of Nizatidine. While a definitive, published mechanism is scarce, the available evidence from forced degradation studies strongly suggests a hydrolytic pathway, particularly under basic conditions. The proposed mechanism and experimental outlines in this guide provide a foundational understanding for researchers and drug development professionals. Further mechanistic studies are warranted to fully elucidate the kinetics and contributing factors to the formation of this impurity, which will aid in the development of mitigation strategies to ensure the quality, safety, and efficacy of Nizatidine products.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nizatidine is a potent and selective histamine H2 receptor antagonist widely utilized in the management of acid-peptic disorders, including gastric and duodenal ulcers, as well as gastroesophageal reflux disease (GERD).[1][2][3] Its therapeutic efficacy stems from its ability to competitively and reversibly inhibit the binding of histamine to H2 receptors on gastric parietal cells, thereby reducing gastric acid secretion.[4][5] This technical guide provides an in-depth overview of the biological activity of nizatidine and its related compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Biological Activity: Histamine H2 Receptor Antagonism

The primary mechanism of action for nizatidine and its analogues is the blockade of the histamine H2 receptor. This action curtails the downstream signaling cascade that leads to the secretion of gastric acid.

Signaling Pathway of Histamine H2 Receptor Activation

Histamine binding to the H2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately results in the activation of the proton pump (H+/K+ ATPase) in gastric parietal cells. The key steps in this pathway are outlined below.

Quantitative Analysis of Biological Activity

The potency of nizatidine and its related compounds as H2 receptor antagonists is typically quantified using various in vitro and in vivo assays. The following tables summarize key quantitative data from the literature.

| Compound | Assay | Preparation | Parameter | Value | Reference |

| Nizatidine | Inhibition of Aminopyrine Demethylation | Rat Hepatic Microsomes | Ki | 92 mM | [6] |

| Nizatidine | Inhibition of Gastric Acid Secretion (Nocturnal) | Human | % Inhibition (300 mg) | 90% | [7][8] |

| Nizatidine | Inhibition of Gastric Acid Secretion (Betazole-stimulated) | Human | % Inhibition (150 mg) | 100% | [7][8] |

| Nizatidine | Inhibition of Gastric Acid Secretion (Pentagastrin-stimulated) | Human | % Inhibition (150 mg) | 64% | [7][8] |

| Nizatidine | Inhibition of Gastric Acid Secretion (Meal-stimulated) | Human | % Inhibition (150 mg) | 98% | [7][8] |

| Nizatidine | Inhibition of Gastric Acid Secretion (Caffeine-stimulated) | Human | % Inhibition (150 mg) | 85% | [7][8] |

| Famotidine | H2 Antihistamine Activity | Guinea Pig Atrium | - | High Potency | [4] |

| Tiotidine | H2 Antagonist Activity | Guinea Pig Atrium | - | High Potency | |

| Ranitidine Analogue (Thiadiazole derivative) | H2 Antagonist Activity | Guinea Pig Right Atrium | - | Competitive Antagonist | [1] |

| Cyanoguanidine Derivative (Roxatidine-like) | H1 Receptor Antagonism | Guinea Pig Ileum | pKB | 6.8 | [9] |

| Cyanoguanidine Derivative (Tiotidine-like) | H2 Receptor Antagonism | Guinea Pig Right Atrium | - | High Potency | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of nizatidine-related compounds. Below are outlines of key experimental protocols.

[³H]-Tiotidine Radioligand Binding Assay

This assay directly measures the affinity of a compound for the histamine H2 receptor.

Objective: To determine the binding affinity (Ki) of test compounds for the histamine H2 receptor.

Materials:

-

Membrane preparation from cells expressing histamine H2 receptors (e.g., guinea pig cerebral cortex).

-

[³H]-Tiotidine (radioligand).

-

Test compounds (nizatidine analogues).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a final volume of 250 µL, incubate the membrane preparation with a fixed concentration of [³H]-Tiotidine and varying concentrations of the test compound.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

Termination: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific [³H]-Tiotidine binding) and calculate the Ki value using the Cheng-Prusoff equation.

Isolated Guinea Pig Right Atrium Functional Assay

This is a classic functional assay to determine the potency of H2 receptor antagonists.

Objective: To determine the pA2 value of a test compound, which is a measure of its antagonist potency.

Materials:

-

Male guinea pigs.

-

Krebs-Henseleit solution.

-

Histamine (agonist).

-

Test compounds (nizatidine analogues).

-

Organ bath with physiological recording equipment.

Procedure:

-

Tissue Preparation: Isolate the spontaneously beating right atrium from a guinea pig and mount it in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Stabilization: Allow the preparation to stabilize for a period (e.g., 60 minutes).

-

Cumulative Concentration-Response Curve to Histamine: Generate a cumulative concentration-response curve for the positive chronotropic effect of histamine.

-

Antagonist Incubation: Wash the tissue and incubate with a known concentration of the test compound for a set period.

-

Second Histamine Curve: Generate a second cumulative concentration-response curve to histamine in the presence of the antagonist.

-

Schild Analysis: Repeat steps 4 and 5 with increasing concentrations of the antagonist. Construct a Schild plot to determine the pA2 value.

Experimental Workflow for Screening H2 Receptor Antagonists

The process of identifying and characterizing novel H2 receptor antagonists typically follows a structured workflow, from initial high-throughput screening to more detailed functional characterization.

Structure-Activity Relationships (SAR)

The biological activity of nizatidine and its analogues is intrinsically linked to their chemical structure. Key structural features that influence H2 receptor antagonist potency include:

-

The Heterocyclic Ring: Nizatidine possesses a thiazole ring, a feature shared with other potent H2 antagonists. Modifications to this ring system can significantly impact activity.[4][10]

-

The "Urea Equivalent" Group: This portion of the molecule is crucial for interaction with the H2 receptor. In nizatidine, this is a 2-nitro-1,1-ethenediamine group. Variations in this group, such as the N-sulfamoyl and N-sulfonyl amidines seen in other H2 antagonists, can modulate potency.[4]

-

The Side Chain: The flexible side chain connecting the heterocyclic ring and the urea equivalent group plays a role in correctly positioning the molecule within the receptor binding site. The length and composition of this chain are important for optimal activity.

Conclusion

Nizatidine and its related compounds represent a significant class of therapeutic agents for acid-related gastrointestinal disorders. Their biological activity is primarily driven by their potent and selective antagonism of the histamine H2 receptor. A thorough understanding of their quantitative pharmacology, the experimental methods used for their evaluation, and their structure-activity relationships is essential for the development of new and improved H2 receptor antagonists. This guide provides a foundational overview of these key aspects to aid researchers and drug development professionals in this field.

References

- 1. SAR studies on H2 antagonists containing alkylamino substituted 1,2, 5-thiadiazole 1-oxide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential histamine H2-receptor antagonists. Synthesis, conformational studies and activity of novel 3-oxo-1,2,5-thiadiazole 1,1-dioxide derivatives [pubmed.ncbi.nlm.nih.gov]

- 3. pdspdb.unc.edu [pdspdb.unc.edu]

- 4. Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A relatively specific and quantitative assay for histamine H2-receptor blocking activity by determination of inhibition of histamine-induced gastric acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nizatidine, a new histamine H2-receptor antagonist, and hepatic oxidative drug metabolism in the rat: a comparison with structurally related compounds [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. drugs.com [drugs.com]

- 9. mdpi.com [mdpi.com]

- 10. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Nizatidine Amide (CAS 188666-11-7): A Comprehensive Technical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, analytical methodologies, and contextual significance of Nizatidine Amide (CAS 188666-11-7). This compound, also known as Nizatidine EP Impurity E, is a critical compound for the quality control and safety assessment of the widely used histamine H2-receptor antagonist, Nizatidine.[1][2][3]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This information is essential for its identification, purification, and analysis.

| Property | Value | Source |

| CAS Registry Number | 188666-11-7 | [1][2] |

| Alternate Names | N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitroacetamide; Nizatidine EP Impurity E | [1] |

| Molecular Formula | C₁₁H₁₈N₄O₃S₂ | [1][4][5] |

| Molecular Weight | 318.42 g/mol | [1][4][5] |

| Appearance | Off-white to buff crystalline solid (inferred from Nizatidine) | [6] |

| SMILES | CN(C)Cc1nc(CSCCNC(=O)C--INVALID-LINK--[O-])cs1 | [5] |

| InChI | InChI=1S/C11H18N4O3S2/c1-14(2)6-11-13-9(8-20-11)7-19-4-3-12-10(16)5-15(17)18/h8H,3-7H2,1-2H3,(H,12,16) | [5] |

Analytical Characterization

The accurate detection and quantification of this compound are paramount in ensuring the quality and safety of Nizatidine drug products. High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical technique for this purpose.

Representative Experimental Protocol: HPLC Method for Nizatidine and its Impurities

While a specific, universally adopted HPLC method for this compound is not publicly detailed, a general method for the analysis of Nizatidine and its related compounds can be adapted. The following protocol is a representative example based on established methodologies for Nizatidine impurity profiling.[7][8][9]

Objective: To separate and quantify this compound from the active pharmaceutical ingredient (API) Nizatidine and other related impurities.

Instrumentation:

-

High-Performance Liquid Chromatograph equipped with a UV detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

-

Column: Inertsil ODS-3V, 4.6 mm × 250 mm, 5 µm particle size.[7]

-

Mobile Phase A: Buffer solution (e.g., 5.9 g of ammonium acetate in 760 mL of water, with 1 mL of diethylamine, pH adjusted to 7.5 with acetic acid) and methanol in a 9:1 volume ratio.[7]

-

Mobile Phase B: Methanol and the buffer solution in a 9:1 volume ratio.[7]

-

Gradient Elution: A gradient program should be developed to ensure adequate separation of all impurities. A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over the run time.

-

Flow Rate: 1.0 mL/minute.[7]

-

Column Temperature: 45°C.[7]

-

Detection Wavelength: 254 nm.[7]

-

Injection Volume: 25 µL.[7]

Sample Preparation:

-

Standard Solution: Prepare a standard solution of this compound reference standard in a suitable diluent (e.g., a mixture of the buffer and methanol in a 9:1 ratio).[7]

-

Test Sample: Accurately weigh and dissolve the Nizatidine drug substance or product in the diluent to a known concentration.

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject the standard and test solutions into the chromatograph.

-

Record the chromatograms and identify the peak corresponding to this compound based on the retention time of the reference standard.

-

Calculate the amount of this compound in the test sample by comparing the peak area with that of the standard solution.

Synthesis and Formation

Biological Context and Significance

This compound is an impurity of Nizatidine, a potent and selective histamine H2-receptor antagonist.[11] The primary mechanism of action of Nizatidine is the competitive and reversible inhibition of histamine binding to H2 receptors on the basolateral membrane of gastric parietal cells.[11] This action leads to a reduction in gastric acid secretion, making it an effective treatment for conditions such as duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease (GERD).

The pharmacological and toxicological profile of this compound itself is not extensively studied. However, as with any pharmaceutical impurity, its levels in the final drug product are strictly controlled to ensure patient safety. The analytical methods described above are crucial for this purpose.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound as an impurity in a pharmaceutical sample.

Caption: Workflow for the HPLC analysis of this compound impurity.

Conclusion

This compound is a key impurity associated with the manufacturing of Nizatidine. A thorough understanding of its physicochemical properties and the availability of robust analytical methods are essential for the quality control of this important pharmaceutical agent. This guide provides a foundational resource for professionals involved in the development, manufacturing, and analysis of Nizatidine.

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Nizatidine EP Impurity E (this compound) - CAS - 188666-11-7 | Axios Research [axios-research.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound (>90%) | LGC Standards [lgcstandards.com]

- 6. researchgate.net [researchgate.net]

- 7. US20090275622A1 - Nizatidine formulations - Google Patents [patents.google.com]

- 8. Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Discovery and Identification of Nizatidine Impurity E

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, identification, and characterization of Nizatidine Impurity E, a known impurity of the H2-receptor antagonist Nizatidine. This document details the methodologies employed in forced degradation studies to generate and isolate impurities, the analytical techniques for their identification and quantification, and a plausible synthetic pathway. Furthermore, it discusses the importance of impurity profiling in drug development and regulatory compliance. The guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with Nizatidine and other pharmaceutical compounds.

Introduction to Nizatidine and the Imperative of Impurity Profiling

Nizatidine is a histamine H2-receptor antagonist that competitively and reversibly inhibits the action of histamine at the H2-receptors in gastric parietal cells, thereby reducing gastric acid secretion. It is widely used in the treatment of duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease (GERD).[1]

Pharmaceutical impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory agencies worldwide.[2] Impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, their identification, quantification, and control are paramount. Forced degradation studies are instrumental in identifying potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light.[3]

Discovery of Nizatidine Impurity E through Forced Degradation

The discovery of impurities like Nizatidine Impurity E is a direct outcome of rigorous stability-indicating studies. Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and establish degradation pathways.

General Workflow for Forced Degradation and Impurity Discovery

The following workflow outlines the typical process for discovering and identifying degradation impurities of a drug substance like Nizatidine.

References

A Theoretical Exploration of Nizatidine's Vinylogous Amide Bond Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nizatidine, a potent H2 receptor antagonist, is distinguished by its thiazole-containing structure and a critical vinylogous amide functional group. The formation of this particular bond is a cornerstone of its synthesis, yet it remains a subject with limited dedicated theoretical investigation. This technical guide provides an in-depth analysis of the plausible theoretical underpinnings of Nizatidine's vinylogous amide bond formation, drawing upon established synthetic protocols and computational studies of related molecular structures. By examining the electronic properties of the key reactants and proposing a detailed reaction mechanism, this paper aims to furnish researchers and drug development professionals with a robust theoretical framework to inform and potentially optimize the synthesis of Nizatidine and related compounds.

Introduction

Nizatidine is a widely prescribed medication for the treatment of peptic ulcers and gastroesophageal reflux disease. Its mechanism of action involves the competitive inhibition of histamine H2 receptors, leading to a reduction in gastric acid secretion. The chemical structure of Nizatidine, N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine, features a unique vinylogous amide linkage that is crucial for its biological activity. The synthesis of this moiety typically involves the reaction of an amine with a substituted nitroethene derivative. While several synthetic routes have been established, a detailed theoretical and mechanistic understanding of this key bond-forming step is not extensively documented. This guide aims to fill this gap by providing a comprehensive theoretical study based on available literature.

Synthetic Pathways to Nizatidine's Core Structure

The formation of the vinylogous amide bond in Nizatidine is most commonly achieved through the reaction of 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine with a suitable nitroetheneamine derivative. Two primary electrophilic reactants have been reported in the literature:

-

N-methyl-1-methylthio-2-nitroethenamine

-

1-alkoxy-N-methyl-2-nitroetheneamine

The general reaction scheme is presented below:

Investigating the Origin of Nizatidine Amide Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nizatidine, a histamine H2-receptor antagonist, is a widely used pharmaceutical agent for the treatment of peptic ulcers and gastroesophageal reflux disease. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to its safety and efficacy. This technical guide delves into the origin, formation pathways, and analytical methodologies for a key impurity, Nizatidine Amide (also known as Nizatidine EP Impurity E). This impurity can arise during the manufacturing process and through degradation, making its characterization and control a critical aspect of quality assurance in drug development and production. This document provides a comprehensive overview of the current understanding of this impurity, including its chemical structure, potential mechanisms of formation, and detailed experimental protocols for its analysis.

Introduction to Nizatidine and its Impurities

Nizatidine's therapeutic action lies in its ability to block histamine H2 receptors in the stomach's parietal cells, thereby reducing gastric acid secretion. The synthesis and formulation of Nizatidine can, however, lead to the formation of various impurities. These can be broadly categorized as process-related impurities, degradation products, and unreacted starting materials.[1] The this compound impurity, formally recognized by the European Pharmacopoeia as Nizatidine Impurity E, is a notable degradation product that warrants careful investigation.[1][2] Its presence in the final drug product must be strictly controlled to meet regulatory requirements.

Characterization of this compound Impurity

A thorough understanding of an impurity begins with its unambiguous identification and characterization.

Chemical Structure and Properties:

-

Chemical Name: N-[2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl] methyl]sulphanyl]ethyl]-2-nitroacetamide[3][4][5][6]

-

Synonyms: Nizatidine EP Impurity E, this compound[2]

The chemical structure of this compound is presented below in comparison to the parent Nizatidine molecule. The key structural difference lies in the side chain attached to the ethylthio group. In Nizatidine, this is a N'-methyl-2-nitro-1,1-ethenediamine moiety, whereas in the amide impurity, it is a 2-nitroacetamide group.

Origin and Formation Pathway of this compound Impurity

The this compound impurity is primarily considered a degradation product .[1] Evidence from forced degradation studies and observations during stability testing of Nizatidine formulations suggest that its formation is linked to hydrolytic and oxidative stress.[5][6]

Proposed Formation Mechanism: Hydrolysis

The most plausible pathway for the formation of this compound impurity is through the hydrolysis of the enediamine functional group in the Nizatidine molecule. The nitro-substituted enamine system is susceptible to hydrolysis, particularly under basic or oxidative conditions.

The proposed mechanism involves the nucleophilic attack of water on the carbon-carbon double bond of the enediamine moiety, followed by a series of proton transfers and rearrangements, ultimately leading to the cleavage of the C=C bond and the formation of the amide.

Impact of Stress Conditions

Forced degradation studies have demonstrated that Nizatidine is susceptible to degradation under the following conditions, which are likely to promote the formation of the amide impurity:

-

Basic Conditions: Exposure to alkaline environments can catalyze the hydrolysis of the enediamine group.

-

Oxidative Conditions: The presence of oxidizing agents can also facilitate the degradation of Nizatidine, potentially leading to the formation of the amide impurity among other degradation products.[6]

Quantitative Data on Impurity Formation

While the qualitative understanding of this compound formation is established, publicly available, detailed quantitative data on its formation under various stress conditions is limited. Pharmaceutical development studies would typically generate such data internally to establish control strategies. The following table provides a template for how such data would be presented.

| Stress Condition | Temperature (°C) | Time (hours) | pH | % Nizatidine Degradation | % this compound Formation |

| Acid Hydrolysis (0.1 M HCl) | 80 | 24 | 1 | Data not available | Data not available |

| Base Hydrolysis (0.1 M NaOH) | 60 | 12 | 13 | Data not available | Data not available |

| Oxidative (3% H₂O₂) | 25 | 24 | - | Data not available | Data not available |

| Thermal (Dry Heat) | 100 | 48 | - | Data not available | Data not available |

| Photolytic (UV light) | 25 | 24 | - | Data not available | Data not available |

| Note: This table illustrates the type of data required. Specific values for this compound impurity would need to be determined experimentally. |

Experimental Protocols

The following sections provide detailed methodologies for the analysis of Nizatidine and its amide impurity, based on established analytical techniques.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to generate and identify the this compound impurity.

Objective: To generate degradation products of Nizatidine under various stress conditions and to identify and quantify the this compound impurity.

Materials:

-

Nizatidine API

-

Hydrochloric Acid (HCl), 0.1 M

-

Sodium Hydroxide (NaOH), 0.1 M

-

Hydrogen Peroxide (H₂O₂), 3%

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve Nizatidine API in a suitable solvent (e.g., methanol or water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). After the incubation period, cool the solution and neutralize it with an appropriate amount of 0.1 M NaOH.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 12 hours). After the incubation period, cool the solution and neutralize it with an appropriate amount of 0.1 M HCl.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store the solution at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation: Place a sample of solid Nizatidine API in an oven at a specified temperature (e.g., 100°C) for a defined period (e.g., 48 hours). After exposure, dissolve the sample in a suitable solvent.

-

Photolytic Degradation: Expose a solution of Nizatidine to UV light (e.g., 254 nm) in a photostability chamber for a defined period.

-

Sample Preparation for Analysis: Dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method (see section 5.2).

Stability-Indicating HPLC Method

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 7.0) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a 70:30 (v/v) ratio of buffer to acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 240 nm

-

Injection Volume: 20 µL

Method Validation: The analytical method should be validated according to ICH guidelines (Q2(R1)) to demonstrate its specificity, linearity, accuracy, precision, and robustness for the quantification of Nizatidine and its amide impurity.

Conclusion

The this compound impurity (EP Impurity E) is a critical quality attribute to monitor in the manufacturing and storage of Nizatidine-containing drug products. Its origin as a degradation product, primarily through the hydrolysis of the enediamine side chain, underscores the importance of controlling moisture and oxidative conditions during the product's lifecycle. The implementation of robust, validated stability-indicating analytical methods, such as the HPLC method detailed in this guide, is essential for ensuring the purity, safety, and efficacy of Nizatidine. Further research to generate comprehensive quantitative data on the formation of this impurity under various conditions would be beneficial for optimizing formulation and storage strategies.

References

- 1. Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification [scirp.org]

- 2. amecj.com [amecj.com]

- 3. HPLC Method for Analysis of Nizatidine | SIELC Technologies [sielc.com]

- 4. scribd.com [scribd.com]

- 5. ajrconline.org [ajrconline.org]

- 6. Validation of a new high-performance liquid chromatography assay for nizatidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography [amecj.com]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Nizatidine Impurity E in Bulk Drug

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nizatidine is a histamine H2-receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of quality control to ensure the safety and efficacy of the final drug product. Nizatidine Impurity E, also known as Nizatidine Amide, is a potential impurity that needs to be monitored and quantified in the Nizatidine bulk drug substance.

This document provides a comprehensive guide for the quantitative analysis of Nizatidine Impurity E using High-Performance Liquid Chromatography (HPLC). It includes a detailed experimental protocol and data presentation templates.

Chemical Information

| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |

| Nizatidine | N-[2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl] methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine | 76963-41-2 | C12H21N5O2S2 | 331.46 g/mol |

| Nizatidine Impurity E (this compound) | N-[2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl] methyl]sulphanyl]ethyl]-2-nitroacetamide | 188666-11-7 | C11H18N4O3S2 | 318.42 g/mol |

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating liquid chromatographic method is the recommended approach for the determination of Nizatidine and its impurities. While a specific validated method providing quantitative data for Nizatidine Impurity E is not publicly available, this section outlines a typical reversed-phase HPLC (RP-HPLC) method that can be validated for this purpose. The following protocol is based on a validated method for Nizatidine and general methods for its impurities.

Experimental Protocol

Objective: To develop and validate an RP-HPLC method for the quantitative determination of Nizatidine Impurity E in Nizatidine bulk drug.

Materials and Reagents:

-

Nizatidine Bulk Drug Sample

-

Nizatidine Impurity E Reference Standard

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Ammonium Acetate

-

Diethylamine

-

Methanol

-

Tetrahydrofuran

Instrumentation:

-

HPLC system with a UV detector

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chromatographic Conditions (Recommended Starting Point):

| Parameter | Condition |

| Column | Waters Symmetry RP18 (50 x 4.6 mm), 3.5 µm |

| Mobile Phase | Gradient elution with a combination of Ammonium acetate Diethylamine buffer, Methanol, and Tetrahydrofuran. (A simpler isocratic mobile phase of Acetonitrile and Water (90:10 v/v) has also been reported for Nizatidine analysis). |

| Flow Rate | 1.1 mL/min |

| Detection Wavelength | 240 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient (or controlled at 30°C) |

| Run Time | Approximately 10 minutes |

Preparation of Solutions:

-

Diluent: A mixture of buffer and methanol in a 9:1 volume ratio is a suitable diluent.

-

Buffer Solution: Dissolve 5.9 g of ammonium acetate in 760 mL of water, add 1 mL of diethylamine, and adjust the pH to 7.5 with acetic acid.

-

Standard Stock Solution of Nizatidine Impurity E: Accurately weigh about 10 mg of Nizatidine Impurity E reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

-

Standard Solution: From the stock solution, prepare a working standard solution of a suitable concentration (e.g., 10 µg/mL) by diluting with the diluent.

-

Sample Solution: Accurately weigh about 100 mg of the Nizatidine bulk drug sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. Further dilute if necessary to bring the expected impurity concentration within the calibration range.

Procedure:

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the standard solution multiple times (e.g., five times) to check for system suitability (e.g., %RSD of peak area and retention time).

-

Inject the sample solution.

-

Identify the peak corresponding to Nizatidine Impurity E in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the amount of Nizatidine Impurity E in the sample using the peak area response and the concentration of the standard.

Method Validation Parameters

The analytical method should be validated according to ICH Q2(R1) guidelines. The following parameters must be assessed:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of Nizatidine Impurity E in the blank and placebo chromatograms. Forced degradation studies should be performed on Nizatidine to demonstrate the separation of Impurity E from other degradation products.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across a specified range should be analyzed.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

-

Accuracy: The closeness of the test results to the true value. This is typically determined by spike-recovery studies at different concentration levels.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained during method validation.

System Suitability

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (for Impurity E peak) | ≤ 2.0 | |

| Theoretical Plates (for Impurity E peak) | ≥ 2000 | |

| %RSD of Peak Area (n=5) | ≤ 5.0% | |

| %RSD of Retention Time (n=5) | ≤ 2.0% |

Linearity of Nizatidine Impurity E

| Concentration (µg/mL) | Peak Area |

| Level 1 | |

| Level 2 | |

| Level 3 | |

| Level 4 | |

| Level 5 | |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Slope | |

| Intercept |

LOD and LOQ of Nizatidine Impurity E

| Parameter | Concentration (µg/mL) |

| Limit of Detection (LOD) | |

| Limit of Quantitation (LOQ) |

Accuracy (Recovery) of Nizatidine Impurity E

| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Mean % Recovery |

| 50% | ||||

| 100% | ||||

| 150% |

Precision of Nizatidine Impurity E

| Precision Type | % RSD of Peak Area |

| Repeatability (n=6) | |

| Intermediate Precision (n=6) |

Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of Nizatidine Impurity E.

Method Validation Logical Relationship

Caption: Logical relationship of method validation parameters.

Conclusion

The provided HPLC method and protocols offer a robust framework for the quantitative analysis of Nizatidine Impurity E in bulk drug substances. Adherence to the detailed experimental procedures and thorough method validation as outlined will ensure the generation of accurate and reliable data, which is essential for maintaining the quality and safety of Nizatidine API. Researchers are encouraged to use the provided templates to document their findings, facilitating clear communication and regulatory compliance.

Application Note and Protocol for the Preparation of Nizatidine Amide Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nizatidine is a histamine H2-receptor antagonist used for the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD)[1]. Nizatidine Amide is a related compound that may be synthesized for use as a reference standard in analytical studies to ensure the quality and purity of Nizatidine drug substances and products. This document provides a detailed protocol for the postulated synthesis, purification, and characterization of this compound for use as a reference standard. The synthetic route is adapted from established methods for Nizatidine synthesis[1][2].

Postulated Synthesis Pathway

The preparation of this compound can be envisioned through a multi-step synthesis culminating in the formation of the amide derivative. The general strategy involves the synthesis of a key thiazole intermediate, followed by coupling with a suitable side chain to form the final amide product.

Caption: Postulated synthesis workflow for this compound reference standard.

Experimental Protocols

Synthesis of Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate

This procedure is adapted from the cyclocondensation reaction described for Nizatidine synthesis[1].

-

To a stirred solution of 2-(dimethylamino)ethanethioamide (1 equivalent) in a suitable solvent such as ethanol, add ethyl bromopyruvate (1 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate.

Hydrolysis to 2-((Dimethylamino)methyl)thiazole-4-carboxylic acid

-

Dissolve the ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2 equivalents) and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-((dimethylamino)methyl)thiazole-4-carboxylic acid.

Amide Formation to Yield this compound

This step employs standard peptide coupling reagents to form the amide bond[2].

-

Dissolve 2-((dimethylamino)methyl)thiazole-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add an amide coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture for a few minutes to activate the carboxylic acid.

-

Add a source of ammonia or a primary/secondary amine (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography.

Purification and Characterization

The final compound must be rigorously purified and characterized to qualify as a reference standard.

Purification

| Method | Stationary Phase | Mobile Phase | Elution |

| Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Methanol in Dichloromethane | Gradient |

Characterization and Quality Control

The identity and purity of the this compound reference standard should be confirmed using a combination of analytical techniques.

| Technique | Parameter | Acceptance Criteria |

| HPLC [3][4] | Purity | ≥ 99.5% |

| Retention Time | Consistent with reference chromatogram | |

| ¹H NMR | Chemical Shifts & Coupling Constants | Consistent with proposed structure |

| Mass Spectrometry (MS) [1][2] | Molecular Ion Peak | Corresponds to the theoretical mass |

| FT-IR | Characteristic Peaks | Confirms functional groups (amide, thiazole) |

| Loss on Drying (LOD) | Water Content | ≤ 0.5% |

| Residue on Ignition (ROI) | Inorganic Impurities | ≤ 0.1% |

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for determining the purity of the this compound reference standard[3][4][5].

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (e.g., 90:10 v/v)[4] |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 240 nm[4] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Logical Flow for Qualification of Reference Standard

Caption: Qualification workflow for this compound as a reference standard.

Conclusion

The protocol described provides a comprehensive approach to the preparation of this compound for use as a reference standard. Adherence to these methodologies for synthesis, purification, and rigorous characterization will ensure the production of a high-quality standard suitable for analytical applications in pharmaceutical development and quality control.

References

Application Note: Ultrasensitive Quantification of Nizatidine Amide Traces by LC-MS/MS

Abstract

This application note details a robust and highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of Nizatidine Amide (Nizatidine EP Impurity E) traces in pharmaceutical preparations. The method is designed for researchers, scientists, and drug development professionals engaged in quality control and impurity profiling of Nizatidine. The protocol employs a simple sample preparation procedure and a rapid chromatographic separation, providing excellent specificity and low limits of detection and quantification.

Introduction

Nizatidine is a histamine H2-receptor antagonist used to treat peptic ulcer disease and gastroesophageal reflux disease. During the synthesis and storage of Nizatidine, various related compounds and impurities can form, which must be monitored to ensure the safety and efficacy of the final drug product. This compound, also known as Nizatidine EP Impurity E, is a recognized related compound of Nizatidine.[1][2] Its presence, even in trace amounts, needs to be accurately quantified. This LC-MS/MS method provides the necessary sensitivity and selectivity for this purpose, surpassing the capabilities of conventional HPLC-UV methods.[3]

Experimental

Materials and Reagents

-

This compound reference standard (>90% purity)[4]

-

Nizatidine reference standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (analytical grade)

-

Nizatidine drug substance or product for analysis

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Chromatographic Conditions

The chromatographic separation was optimized to achieve a good peak shape and resolution for this compound.

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | See Table 2 |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 1: HPLC Parameters

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 5 | 95 |

| 7.0 | 5 | 95 |

| 7.1 | 95 | 5 |

| 10.0 | 95 | 5 |

Table 2: Gradient Elution Program

Mass Spectrometric Conditions

The mass spectrometer was operated in positive electrospray ionization mode. The optimal multiple reaction monitoring (MRM) transitions were determined by infusing a standard solution of this compound.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 3: Mass Spectrometer Parameters

The following MRM transitions were used for quantification and confirmation of the analytes.